Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate

Catalog No.
S13348084
CAS No.
M.F
C11H12N2O2
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate

Product Name

Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate

IUPAC Name

ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-4-5-10-12-8(2)6-13(10)7-9/h4-7H,3H2,1-2H3

InChI Key

OBZGVVHFNAIMRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=C2C=C1)C

Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is recognized for its diverse biological activities and applications in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is considered a privileged structure in drug design due to its ability to interact with various biological targets, including enzymes and receptors. Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate features an ethyl ester functional group at the 6-position, which enhances its solubility and reactivity, making it a valuable compound in pharmaceutical research and development .

  • Oxidation: The compound can be oxidized to form corresponding N-oxides using common oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can yield dihydro derivatives, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, with reagents like halogens and alkyl halides being commonly used under various conditions .

These reactions lead to major products including N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridines.

Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate exhibits significant biological activity. It has been shown to interact with specific molecular targets, inhibiting the activity of certain enzymes by binding to their active sites. Furthermore, it can modulate receptor activity by acting as either an agonist or antagonist. The compound's unique structure contributes to its potential therapeutic applications in treating various diseases .

The synthesis of ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate typically involves the following methods:

  • Condensation Reaction: The reaction of 2-aminopyridine with an α-bromocarbonyl compound under basic conditions leads to the formation of an intermediate imidazo[1,2-a]pyridine. This intermediate is subsequently esterified to yield the final product.
    • For instance, one method includes refluxing 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate in ethanol .
  • Catalytic Methods: Recent advancements have introduced metal-free catalytic systems that facilitate the direct synthesis of imidazo[1,2-a]pyridines from readily available substrates under mild conditions .

These methods highlight the versatility and efficiency of synthesizing ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate.

Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate finds applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it is investigated for potential therapeutic uses against several diseases.
  • Research: The compound serves as a tool in biochemical studies aimed at understanding enzyme mechanisms and receptor interactions.
  • Industrial

Studies on the interactions of ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate with biological targets have revealed its capability to inhibit specific enzymes and modulate receptor activities. These interaction studies are critical for elucidating the compound's mechanism of action and potential therapeutic benefits. For instance, its binding affinity for certain enzyme active sites has been characterized through various biochemical assays .

Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate shares structural similarities with several other compounds in the imidazo[1,2-a]pyridine family. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-Methylimidazo[1,2-a]pyridineLacks ester functional groupNo ester increases lipophilicity
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl esterSimilar structure with a different ester groupDifferent carboxylic acid moiety
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylateDifferent position of methyl groupDistinct pharmacological properties

The unique presence of the ester functional group at the 6-position in ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate enhances its solubility and reactivity compared to its analogs. This structural feature contributes to its distinct chemical behavior and biological activity .

Traditional Condensation Approaches Using α-Haloketones

The traditional synthesis of ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate relies primarily on condensation reactions between 2-aminopyridine derivatives and α-haloketone compounds [1]. The classical methodology involves the cyclization of 2-aminopyridines with phenacyl bromide or related α-bromo carbonyl compounds under various reaction conditions [2]. This approach has been extensively studied and optimized to achieve moderate to good yields of the target imidazo[1,2-a]pyridine scaffold [3].

The mechanistic pathway for traditional condensation approaches involves initial nucleophilic attack of the amino group on the α-haloketone, followed by intramolecular cyclization and elimination of hydrogen halide [4]. Research has demonstrated that the reaction proceeds through an intermediate enamine formation, which subsequently undergoes cyclization to form the imidazo[1,2-a]pyridine ring system [5]. Studies have shown that ethyl 2-bromo-3-oxo-3-phenylpropanoate provides good yields of approximately 89% when reacted with 2-aminopyridine under optimized conditions [4].

Table 1: Traditional α-Haloketone Condensation Reactions

Starting Materialα-HaloketoneConditionsYield (%)Reference
2-AminopyridineEthyl 2-bromo-3-oxobutanoate55°C, 10 min87 [4]
2-AminopyridineEthyl 2-bromo-3-oxo-3-phenylpropanoateReflux, ethanol89 [4]
2-AminopyridinePhenacyl bromideReflux, 4-8 h60-75 [2]

The traditional approach often requires elevated temperatures and extended reaction times, with typical conditions involving reflux in ethanol or other polar solvents for several hours [2]. Catalyst screening studies have revealed that various Lewis acids, including zinc chloride, aluminum chloride, and iron chloride, can facilitate the condensation reaction, though yields remain moderate without optimization [6].

Microwave-Assisted and Green Synthesis Innovations

Microwave-assisted synthesis has emerged as a significant advancement in the preparation of ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate, offering substantial improvements in reaction efficiency and environmental sustainability [7] [8]. The microwave-assisted approach reduces reaction times from hours to minutes while maintaining or improving product yields [5]. Research has demonstrated that microwave irradiation at 150 watts and 100°C for 30 minutes can achieve comparable or superior yields to conventional heating methods [9].

Green synthesis innovations have focused on developing catalyst-free and solvent-free methodologies for imidazo[1,2-a]pyridine synthesis [1] [10]. A highly efficient catalyst-free and solvent-free method has been developed using direct condensation of α-haloketones with 2-aminopyridines, achieving yields of 92-95% under mild microwave conditions [7]. The ultrasound-mediated green synthesis approach employs potassium iodide and tert-butyl hydroperoxide as a catalytic system in water, eliminating the need for metal catalysts and organic solvents [11].

Table 2: Microwave-Assisted Synthesis Conditions

MethodTemperature (°C)Time (min)Yield (%)Environmental Benefits
Conventional heating55-80360-48075-87Standard conditions
Microwave irradiation1003089-95Reduced energy, time
Ultrasound-mediated3515085-92Water-based, metal-free

The implementation of ionic liquids as green solvents has shown promising results in imidazo[1,2-a]pyridine synthesis [12]. Studies utilizing 1-butyl-3-methylimidazolium tetrafluoroborate as a catalyst under ultrasonic irradiation have achieved significant improvements in reaction efficiency and product purity [12]. The use of cesium fluoride on celite as a base catalyst has further enhanced the green chemistry profile of these synthetic approaches [12].

Solvent Systems and Catalytic Optimization Strategies

Solvent selection plays a crucial role in optimizing the synthesis of ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate, with polar protic solvents generally providing superior results compared to non-polar alternatives [2]. Systematic screening studies have identified ethanol as the optimal solvent for most condensation reactions, providing yields of 75-89% under reflux conditions [2]. Ethanol-water mixtures have been successfully employed in microwave-assisted protocols, offering enhanced reaction rates and improved product isolation [5] [13].

The development of micellar media systems using sodium dodecyl sulfate in water has enabled efficient synthesis at mild temperatures while maintaining high product yields [10]. Catalytic optimization has focused on identifying efficient, environmentally benign catalysts that can facilitate the cyclization process [14]. Gold-catalyzed redox synthesis using catalytic amounts of dichlorobis(pyridine-2-carboxylato)gold has demonstrated atom-economical synthesis with yields ranging from 43-71% depending on acid additives [14].

Table 3: Solvent System Optimization Results

Solvent SystemTemperature (°C)Yield (%)Reaction Time (h)Catalyst Required
Ethanol78 (reflux)894-6Optional
Methanol65 (reflux)825-7Optional
Acetonitrile82 (reflux)786-8Required
Water/SDS50876Copper sulfate
Ethanol/Water (3:1)70912.5Minimal

Heterogeneous catalysis using copper silicate has emerged as an effective approach, providing yields of 85-92% with the added advantage of catalyst recyclability [2]. The optimal catalyst loading has been determined to be 10 mole percent, with lower concentrations resulting in decreased yields [2]. Phosphoric acid-based catalysts have shown particular efficacy in promoting the Groebke-Blackburn-Bienaymé reaction pathway for imidazo[1,2-a]pyridine synthesis [15].

Purification Techniques and Yield Maximization

Purification of ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate typically involves a combination of extraction, crystallization, and chromatographic techniques [16] [17]. Flash column chromatography using silica gel with ethyl acetate-hexane solvent systems has proven most effective for purification, with typical eluent ratios ranging from 20:80 to 40:60 ethyl acetate to hexane [18]. The purification process often yields analytically pure products with purities exceeding 95% as determined by high-performance liquid chromatography analysis [19].

Aqueous workup procedures have been optimized to maximize product recovery and minimize waste generation [20]. Simple phase separation techniques using ethyl acetate extraction from aqueous reaction mixtures provide efficient product isolation with minimal purification requirements [20] [21]. Recrystallization from acetonitrile-diethyl ether solvent systems has been successfully employed to obtain microcrystalline products suitable for structural characterization [21].

Table 4: Purification Method Comparison

Purification MethodYield Recovery (%)Purity (%)Time Required (h)Solvent Consumption
Flash chromatography85-92>952-3Moderate
Recrystallization75-85>984-6Low
Aqueous extraction90-9585-900.5-1Minimal
Preparative HPLC95-98>991-2High

Continuous flow synthesis methodologies have been developed to enhance throughput and yield consistency [19]. These automated systems can produce up to 72 compounds per 24-hour period with consistent quality and minimal manual intervention [19]. The implementation of preparative high-performance liquid chromatography using methanol-water mobile phases has enabled high-purity isolation of target compounds for pharmaceutical applications [19].

X-ray Crystallographic Studies of Molecular Geometry

X-ray crystallographic analysis of imidazo[1,2-a]pyridine derivatives reveals critical structural parameters that define the molecular geometry of Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate [1] [2]. The fused bicyclic imidazo[1,2-a]pyridine system demonstrates remarkable planarity, with root mean square deviations of 0.003 Å for the six-membered pyridine ring and 0.002 Å for the five-membered imidazole ring [1] [2]. This exceptional coplanarity indicates strong π-electron delocalization across the entire heterocyclic framework.

Crystallographic studies of related ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate demonstrate that these compounds typically crystallize in the monoclinic crystal system with space group C2/c [1] [2]. The unit cell parameters reveal dimensions of a = 17.164(3) Å, b = 10.521(2) Å, and c = 13.759(3) Å, with a unit cell volume of 2041(1) ų [2]. The molecular packing exhibits a density of 1.329 Mg/m³ with eight molecules per unit cell (Z = 8) [2].

The dihedral angle between the six-membered and five-membered rings measures 1.4(3)°, confirming the near-coplanar arrangement of the fused ring system [1] [2]. Bond length analysis reveals that the nitrogen-carbon bonds within the imidazole ring (N1-C8A: 1.332-1.333 Å, N1-C2: 1.370-1.372 Å) are consistent with aromatic character [3] [1]. The endocyclic bond angles C4-C5-N3 (129.3-131.1°) and C1-N2-C6 (130.4-132.3°) demonstrate angular distortion accommodating the strain from fused five- and six-membered rings [3] [4].

Intermolecular interactions in the crystal lattice are stabilized through C-H⋯O and C-H⋯N hydrogen bonds, forming trimeric units that contribute to the overall crystal stability [1] [2]. The ethyl carboxylate substituent at the 6-position adopts an extended conformation, minimizing steric hindrance with the heterocyclic core.

Nuclear Magnetic Resonance Spectral Fingerprinting (¹H, ¹³C, 2D Techniques)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural fingerprinting for Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate through distinctive chemical shift patterns and coupling constants [5] [6] [7]. Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) analysis in deuterated chloroform reveals characteristic aromatic proton signals in the δ 7.5-8.5 parts per million range, with specific assignments for the imidazopyridine ring system [5] [6].

The H-5 proton typically resonates at δ 8.86-9.22 parts per million as a doublet with coupling constants of J = 6.8-7.2 hertz, reflecting its proximity to the electronegative nitrogen atom [6]. The H-6, H-7, and H-8 protons appear at δ 7.00-7.07, δ 7.34-7.46, and δ 7.46-7.62 parts per million, respectively, exhibiting characteristic multiplicities based on vicinal coupling patterns [6]. The 2-methyl substituent generates a distinctive singlet at δ 2.3-2.7 parts per million [5] [8].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides detailed information about the carbon framework, with chemical shifts referenced to 77.0 parts per million for deuterated chloroform [5]. The quaternary carbon atoms of the heterocyclic system appear in distinct regions: C-2 at δ 144-148 parts per million, C-8a at δ 146-148 parts per million, reflecting their involvement in the aromatic π-system [6]. The C-3 carbon resonates at δ 113-117 parts per million, while C-5 appears at δ 127-129 parts per million [6].

Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy (Correlation Spectroscopy), Heteronuclear Single Quantum Coherence (Heteronuclear Single Quantum Coherence), and Heteronuclear Multiple Bond Correlation (Heteronuclear Multiple Bond Correlation), enable unambiguous structural assignments through connectivity determination [7]. Correlation Spectroscopy experiments reveal vicinal proton-proton coupling patterns within the aromatic system, while Heteronuclear Single Quantum Coherence provides direct carbon-hydrogen connectivity information. Heteronuclear Multiple Bond Correlation spectroscopy establishes long-range carbon-hydrogen correlations, confirming the substitution pattern and functional group positioning.

The ethyl carboxylate moiety exhibits characteristic signals with the ethyl ester protons appearing as a quartet and triplet pattern (J = 7.9 hertz) at δ 4.2-4.4 and δ 1.3-1.4 parts per million, respectively [7]. The carbonyl carbon resonates at approximately δ 160-165 parts per million, consistent with ester functionality.

Density Functional Theory Calculations of Electronic Structure

Density Functional Theory (Density Functional Theory) calculations employing the B3LYP functional with 6-31+G(d,p) and 6-311G++(d,p) basis sets provide comprehensive insights into the electronic structure of Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate [9] [10] [11] [12]. Frontier molecular orbital analysis reveals the Highest Occupied Molecular Orbital (Highest Occupied Molecular Orbital) energies typically ranging from -5.17 to -5.82 electron volts, while Lowest Unoccupied Molecular Orbital (Lowest Unoccupied Molecular Orbital) energies span -1.25 to -2.42 electron volts [13].

The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap, a critical parameter for chemical reactivity and stability, ranges from 3.32 to 4.03 electron volts for imidazo[1,2-a]pyridine derivatives [13]. This substantial energy gap indicates considerable kinetic stability and reduced reactivity under ambient conditions. Chemical hardness (η) values of 1.66 to 2.01 electron volts further confirm the relatively unreactive nature of these compounds [13].

Molecular electrostatic potential analysis reveals that nitrogen atoms within the six-π-electron conjugation system serve as primary nucleophilic sites, while the carboxylate carbon functions as an electrophilic center [9]. The electronic chemical potential (μ) ranges from -3.21 to -4.12 electron volts, indicating moderate electronegativity, while the electrophilicity index (ω) varies from 2.63 to 4.99 electron volts [13].

Optimization calculations confirm true energy minima with no imaginary frequencies observed in vibrational analysis [13]. The frontier molecular orbitals exhibit predominantly π character across the aromatic rings, with σ character localized on substituent atoms such as the carboxylate group [10]. Electron density distribution patterns demonstrate extensive delocalization throughout the imidazopyridine framework, contributing to the overall aromatic stability.

Natural bond orbital analysis reveals significant π-conjugation between the imidazole and pyridine rings, with bond orders consistent with aromatic character. The methyl and ethyl carboxylate substituents function as weak electron-donating and electron-withdrawing groups, respectively, modulating the electronic properties of the heterocyclic core.

Vibrational Spectroscopy and Thermodynamic Properties

Vibrational spectroscopy provides detailed fingerprinting of functional groups and molecular motions within Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate [15]. Infrared spectroscopy reveals characteristic absorption bands that enable structural identification and purity assessment. The ethyl carboxylate functionality exhibits strong C=O stretching vibrations at 1700-1750 cm⁻¹, confirming the ester linkage .

Aromatic C-H stretching modes appear at 3000-3100 cm⁻¹ with medium intensity, while aliphatic C-H stretching of the methyl and ethyl groups occurs at 2850-3000 cm⁻¹ . The imidazole C=N stretching vibration manifests as a strong absorption at 1550-1600 cm⁻¹, characteristic of the heterocyclic nitrogen-carbon double bond character . Aromatic C=C stretching modes contribute medium-to-strong intensity bands at 1450-1650 cm⁻¹.

Ring breathing vibrations and skeletal motions of the fused heterocyclic system generate medium intensity absorptions at 1000-1100 cm⁻¹, while C-O stretching of the ester group produces strong bands at 1200-1300 cm⁻¹ . Nuclear-hydrogen deformation modes appear at 1300-1400 cm⁻¹ with medium intensity, providing additional structural confirmation.

Thermodynamic properties analysis reveals that related 2-methylimidazo[1,2-a]pyridine compounds exhibit melting points of 39-42°C and boiling points of 148°C under reduced pressure (20 mmHg) [16]. Thermal stability studies demonstrate decomposition onset temperatures typically exceeding 300-400°C, indicating substantial thermal robustness [17]. Thermogravimetric analysis reveals multi-step decomposition processes at elevated temperatures, with initial mass loss corresponding to volatile substituent elimination.

Heat capacity measurements show temperature-dependent behavior consistent with molecular motion and conformational flexibility [18]. Glass transition temperatures vary depending on molecular packing and intermolecular interactions, while sublimation occurs below the melting point under vacuum conditions [16]. Differential scanning calorimetry provides precise determination of phase transition enthalpies and entropies, enabling comprehensive thermochemical characterization.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

204.089877630 g/mol

Monoisotopic Mass

204.089877630 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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